molecular formula C36H58O9 B15141127 Momordicoside P

Momordicoside P

Cat. No.: B15141127
M. Wt: 634.8 g/mol
InChI Key: MWDOAJPNPCZJEI-STTRYPJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Momordicoside P typically involves extraction from the fresh fruits of Momordica charantia. The process begins with the drying and pulverization of the fruit, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of this compound. The scalability of these methods allows for the consistent supply of this compound for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

Momordicoside P undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Momordicoside P has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Momordicoside P involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of key signaling proteins, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1), which play crucial roles in cellular antioxidant responses. By activating Nrf2, this compound enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Momordicoside P is part of a group of cucurbitane-type triterpenoids found in Momordica charantia. Similar compounds include:

  • Momordicoside K
  • Momordicoside L
  • Momordicoside M
  • Momordicoside N
  • Momordicoside A
  • Momordicoside B
  • Karaviloside II
  • Karaviloside III
  • Kuguaglycoside B

Compared to these compounds, this compound exhibits unique bioactive properties, particularly its potent antioxidant and anti-inflammatory effects. Its ability to modulate key signaling pathways and enhance cellular antioxidant responses sets it apart from other similar compounds .

Properties

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-2-[[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,33-,34+,35+,36-/m1/s1

InChI Key

MWDOAJPNPCZJEI-STTRYPJLSA-N

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]4O)C)C

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4O)C)C

Origin of Product

United States

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